This compound is synthesized in laboratories for research purposes, particularly in the field of medicinal chemistry. It is classified as an amino acid derivative due to the presence of the amino group and is also categorized under piperidine derivatives because of the piperidine ring structure. Its potential applications in drug development stem from its ability to interact with biological targets, making it a candidate for further pharmacological studies.
The synthesis of [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves several steps:
Technical Parameters:
The molecular structure of [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid can be represented as follows:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles, distances, and conformational preferences.
[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.
The mechanism of action for [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is largely dependent on its interaction with biological targets:
Experimental studies would typically involve assays to determine binding affinities and functional effects on target proteins.
The physical and chemical properties of [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid include:
These properties are crucial for understanding its behavior in biological systems and potential formulation into drug products.
[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid has several scientific applications:
Research into this compound continues to explore its full potential within medicinal chemistry and pharmacology contexts.
The synthesis of [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid relies on meticulously designed multi-step sequences to establish the piperidine scaffold and introduce key substituents. Commercial routes typically employ N-Boc-protected 3-aminopiperidine as the chiral precursor, where the Boc group safeguards the amine during subsequent functionalization [1] [5]. A critical step involves C3-selective alkylation to position the benzyl-methyl-amino group. This is achieved through nucleophilic displacement using activated benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., potassium carbonate in acetonitrile), yielding intermediates such as (R)-3-(Benzylamino)-piperidine-1-carboxylic acid tert-butyl ester [1] [7]. Following deprotection with trifluoroacetic acid, the secondary amine undergoes methylation. This step is executed via Eschweiler-Clarke reductive amination, employing formaldehyde and formic acid, or selective alkylation with methyl iodide [5] [10]. The final carboxylation installs the acetic acid moiety (Section 1.3).
Table 1: Key Intermediates in Multi-Step Synthesis
Step | Intermediate | Primary Reagents/Conditions | Yield Range |
---|---|---|---|
Chiral Pool Starting Material | (R)-3-Amino-piperidine-1-carboxylic acid tert-butyl ester | Commercial | - |
N-Benzylation | (R)-3-(Benzylamino)-piperidine-1-carboxylic acid tert-butyl ester | Benzyl bromide, K₂CO₃, CH₃CN, reflux | 70-85% |
Deprotection | (R)-3-(Benzylamino)piperidine | Trifluoroacetic acid, CH₂Cl₂, RT | 90-95% |
N-Methylation | (R)-3-(Benzyl-methyl-amino)piperidine | Formaldehyde/HCO₂H or CH₃I, K₂CO₃ | 80-92% |
Alternative routes leverage ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts (e.g., G-II). However, this approach necessitates additional steps for enantiomeric resolution, making it less efficient than chiral pool utilization [5] [10].
Stereocontrol during benzyl-methyl-amino installation is achieved through enantioselective reductive amination. The prochiral ketone precursor, 3-oxopiperidine-1-carboxylate, undergoes asymmetric reductive amination using chiral catalysts [7] [10]. Transfer hydrogenation catalysts (e.g., Ru(II)-(TsDPEN) complexes enable enantioselective reduction in the presence of ammonium formate, delivering the (R)-3-aminopiperidine with >90% enantiomeric excess (ee) [10]. Subsequent N-benzylation uses benzyl halides under mild bases (e.g., diisopropylethylamine) to minimize racemization.
Critical to stereoretention is the avoidance of harsh conditions during methylation. Reductive amination with formaldehyde and sodium borohydride at 0°C preserves configuration more effectively than alkylation with methyl iodide at elevated temperatures. Solvent polarity significantly impacts ee; polar aprotic solvents (e.g., DMF) accelerate reactions but may promote epimerization, while dichloromethane maintains stereofidelity at reduced reaction rates [10].
Table 2: Solvent Influence on Stereochemical Integrity
Solvent | Reaction Temp (°C) | Reaction Time (h) | ee (%) | Racemization Risk |
---|---|---|---|---|
Dichloromethane | 25 | 8 | >98 | Low |
Dimethylformamide | 25 | 2 | 85 | Moderate |
Acetonitrile | 40 | 6 | 92 | Low-Moderate |
Tetrahydrofuran | 25 | 10 | 95 | Low |
The acetic acid moiety is introduced via N-alkylation of the tertiary piperidine nitrogen. This involves reacting (R)-3-(Benzyl-methyl-amino)piperidine with electrophilic carboxylation agents [1] [5]. Common reagents include:
Modern approaches employ microwave-assisted synthesis to accelerate N-alkylation. Ethyl bromoacetate reacts with the piperidine intermediate under microwave irradiation (100°C, 30 min), reducing reaction times from hours to minutes while maintaining yields >85% [10]. Post-alkylation purification leverages acid-base extraction due to the compound’s zwitterionic character, isolating it as a crystalline hydrochloride salt.
Table 3: Carboxylation Reagent Comparison
Reagent | Base | Solvent | Temperature | Yield | Key Advantage |
---|---|---|---|---|---|
Ethyl chloroacetate | K₂CO₃ | CH₃CN | Reflux | 75-88%* | Cost-effective |
Bromoacetic acid | Cs₂CO₃ | DMF | 80°C | 70-82% | One-step synthesis |
Ethyl bromoacetate (MW) | K₂CO₃ | Toluene | 100°C (μW) | 85-90% | Rapid reaction (<30 min) |
Acrylic acid | Pd(OAc)₂/PPh₃ | THF | 60°C | 60-75% | No electrophilic halide byproducts |
*Includes hydrolysis step
Enantioselective synthesis of the precursor (R)-3-aminopiperidine is efficiently accomplished via catalytic asymmetric hydrogenation. Key substrates include enamine or enamide derivatives of 3-oxopiperidine, such as N-Boc-3-aminopiperidin-1-enes or 3-(acylamino)pyridines [3] [9] [10]. Iridium complexes with chiral P,N-ligands (e.g., BoPhoz-type ligands) enable pyridinium salt hydrogenation at ambient pressure, affording (R)-configured piperidines with 92-98% ee [10]. The mechanism involves outer-sphere dissociative pathways, where stereoselectivity arises from chiral pocket-controlled proton transfer to the enamine intermediate [10].
Ruthenium-based catalysts (e.g., Ru-(BINAP)) are equally effective for dehydroamino acid derivatives but require higher pressures (50-100 bar H₂). Heterogeneous catalysts like nickel silicide or cobalt-melamine nanocomposites offer cost advantages for industrial-scale synthesis, though ee values typically plateau at 90-94% [10].
Table 4: Catalysts for Enantioselective Hydrogenation
Catalyst System | Substrate Class | Conditions | ee (%) | Industrial Viability |
---|---|---|---|---|
Ir(I)-(S)-BoPhoz | 3-Acylamino-1,2-dihydropyridines | 25°C, 1 bar H₂ | 95-98 | High (low pressure) |
Ru-(S)-BINAP/Diamine | β-Enamido esters | 70°C, 50 bar H₂ | 94-97 | Moderate |
Rh-(R,R)-Et-DuPhos | N-Acetylpyridinium salts | 25°C, 5 bar H₂ | 90-93 | Low (cost) |
Co/TiO₂-melamine (heterogeneous) | 3-Cyanopyridines | 100°C, 30 bar H₂ | 90-94 | High (recyclable) |
Recent advances exploit biocatalytic reductive amination using engineered transaminases or imine reductases. These enzymes convert 3-oxopiperidine directly to (R)-3-aminopiperidine using ammonia donors, achieving >99% ee under aqueous conditions [9] [10]. This approach aligns with green chemistry principles but faces scalability challenges due to enzyme costs.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: